4-fluoro-N-(N-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)carbamimidoyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-N-(N-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)carbamimidoyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H18F2N4O2S and its molecular weight is 392.42. The purity is usually 95%.
BenchChem offers high-quality 4-fluoro-N-(N-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)carbamimidoyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-fluoro-N-(N-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)carbamimidoyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- The structural similarity of this compound to naproxen, a nonsteroidal anti-inflammatory drug (NSAID), suggests potential anti-inflammatory and analgesic properties . Naproxen inhibits both cyclooxygenase (COX) isoenzymes (COX-1 and COX-2), leading to reduced prostaglandin synthesis. Researchers are exploring whether this compound could offer a combination of antiviral activity and anti-inflammatory effects, particularly relevant in the context of COVID-19 .
- Ongoing trials indicate that naproxen, along with its anti-inflammatory action, may help reduce severe respiratory mortality associated with COVID-19 .
- Combining the properties of tryptamine derivatives (such as serotonin) with naproxen could yield a hybrid molecule with broad-spectrum antiviral potential .
- Tryptamine, a natural derivative of tryptophan, plays a fundamental role in the human body. It is involved in regulating processes within the central nervous system, including sleep, cognition, memory, temperature regulation, and behavior .
Anti-Inflammatory and Analgesic Effects
Antiviral Activity
Neuromodulation and Behavior Regulation
Antitubercular Activity
Mechanism of Action
Target of action
Indole derivatives have been found to bind with high affinity to multiple receptors . .
Biochemical pathways
Indole derivatives can affect a wide range of pathways due to their diverse biological activities .
Result of action
Given the diverse biological activities of indole derivatives, it is likely that this compound could have a range of effects .
properties
IUPAC Name |
2-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-(4-fluorophenyl)sulfonylguanidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N4O2S/c1-11-15(16-10-13(20)4-7-17(16)23-11)8-9-22-18(21)24-27(25,26)14-5-2-12(19)3-6-14/h2-7,10,23H,8-9H2,1H3,(H3,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZAOQSQPKIUMSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)F)CCN=C(N)NS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(N-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)carbamimidoyl)benzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.